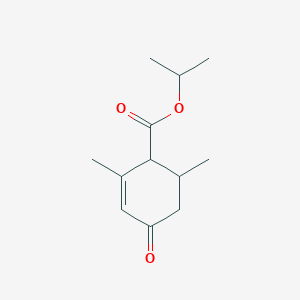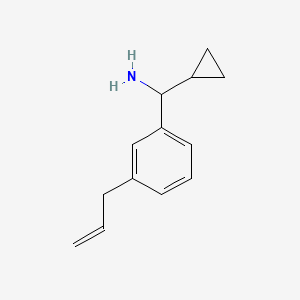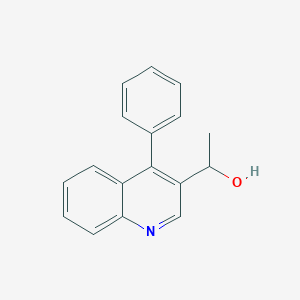
1-(4-Phenylquinolin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylquinolin-3-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both a phenyl group and an ethanol moiety in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylquinolin-3-yl)ethanol can be synthesized through several methods. One common approach involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions. This reaction typically involves a sequence of bromination, aldol condensation, and substitution reactions . The reaction conditions often include the use of N-bromosuccinimide (NBS) and a base, such as potassium carbonate, in the presence of an oxidant like tert-butyl hydroperoxide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the ethanol moiety.
Substitution: The phenyl and ethanol groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Medicine: The compound’s derivatives are being explored for their potential use as therapeutic agents in treating various diseases.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Phenylquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
3-Acetylquinoline: Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
4-Hydroxyquinoline: Exhibits high biological activity and is a key structure in several natural alkaloids.
Quinoline-2-one Derivatives: These compounds have been found to act as selective glycine site antagonists related to nervous system diseases.
Uniqueness: 1-(4-Phenylquinolin-3-yl)ethanol is unique due to the presence of both a phenyl group and an ethanol moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-(4-phenylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C17H15NO/c1-12(19)15-11-18-16-10-6-5-9-14(16)17(15)13-7-3-2-4-8-13/h2-12,19H,1H3 |
InChI Key |
VUIIRZAFFOYSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


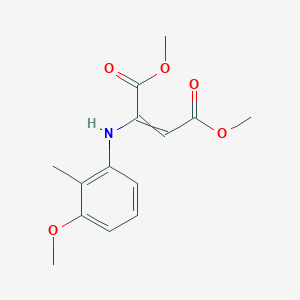
![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)

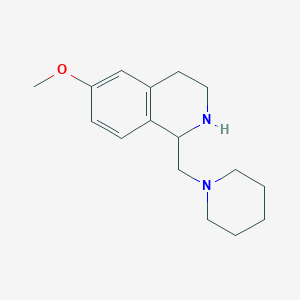
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
